Home > Products > Screening Compounds P145852 > Quinelorane hydrochloride
Quinelorane hydrochloride - 97548-97-5

Quinelorane hydrochloride

Catalog Number: EVT-281352
CAS Number: 97548-97-5
Molecular Formula: C14H24Cl2N4
Molecular Weight: 319.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quinelorane hydrochloride is an antihypertensive.

(+/-)-SKF-38393 Hydrochloride

Compound Description: (+/-)-SKF-38393 hydrochloride is a selective dopamine D1 receptor agonist. [] It has been shown to exhibit neuroprotective effects against oxidative neuronal necrosis in mouse cortical cell cultures. [] This protection is believed to be mediated through its agonistic activity at D1 receptors. []

Relevance: (+/-)-SKF-38393 hydrochloride is structurally related to quinelorane hydrochloride through their shared property as dopamine receptor agonists. While quinelorane hydrochloride acts as a selective D2 agonist, both compounds target the dopaminergic system, highlighting their structural and functional similarities. []

(+/-)-SKF-83566 Hydrochloride

Compound Description: (+/-)-SKF-83566 hydrochloride is a selective dopamine D1 receptor antagonist. [] In studies investigating the neuroprotective effects of (+/-)-SKF-38393 hydrochloride against oxidative neuronal necrosis, (+/-)-SKF-83566 hydrochloride was shown to partially reverse the protective effects exerted by the D1 agonist. [] This suggests that the neuroprotection offered by (+/-)-SKF-38393 hydrochloride is, at least in part, mediated through its interaction with D1 receptors. []

Relevance: Similar to quinelorane hydrochloride, (+/-)-SKF-83566 hydrochloride interacts with the dopamine system, specifically as an antagonist at the D1 receptor. [] While quinelorane hydrochloride targets the D2 receptor, both compounds highlight the importance of dopamine receptor modulation in neuronal function and survival. []

Overview

Quinelorane hydrochloride, a compound developed by Eli Lilly and Company, is an octahydropyrimido[4,5-g]quinolone derivative that serves as a potent agonist for dopamine D2 and D3 receptors. Its chemical formula is C14H22N4\text{C}_{14}\text{H}_{22}\text{N}_{4} with a molecular weight of approximately 246.35 g/mol. This compound has been studied for its potential therapeutic applications in treating conditions such as anxiety, Parkinson's disease, depression, and hypertension .

Source and Classification

Quinelorane hydrochloride is classified as a dopamine receptor agonist, specifically targeting D2 and D3 receptors. It has been identified under various chemical databases, including the Chemical Abstracts Service (CAS) with the number 97548-97-5 . Its pharmacological profile indicates significant interaction with dopamine pathways in the central nervous system, making it a candidate for research in neuropharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of quinelorane hydrochloride involves several steps that utilize various reagents and solvents. A general synthetic route includes:

  1. Starting Materials: The synthesis typically begins with readily available amino acids or derivatives.
  2. Reagents: Common reagents include di-tert-butyl dicarbonate for protecting amine groups and oxalyl chloride for activating carboxylic acids.
  3. Solvents: Organic solvents such as dichloromethane are frequently used to facilitate reactions under controlled conditions.

For instance, one method involves the reaction of 4-(2-(dipropylamino)ethyl)indolin-2-one with chloroformate derivatives to yield quinelorane derivatives through nucleophilic substitution reactions . The purification of the final product often employs column chromatography to isolate quinelorane hydrochloride from reaction by-products.

Chemical Reactions Analysis

Reactions and Technical Details

Quinelorane hydrochloride undergoes various chemical reactions typical of amine-containing compounds. Key reactions include:

  1. Acylation Reactions: Quinelorane can react with acyl chlorides to form amides, modifying its pharmacological properties.
  2. Hydrochloride Formation: The conversion to the hydrochloride salt facilitates solubility in aqueous solutions, enhancing its bioavailability for pharmacological studies.

These reactions are essential for optimizing the compound's efficacy and stability in therapeutic applications .

Mechanism of Action

Process and Data

Quinelorane acts primarily as an agonist at dopamine D2 and D3 receptors. Its mechanism involves:

  1. Binding Affinity: Quinelorane exhibits high binding affinity (Ki values of 5.7 nM for D2 and 3.4 nM for D3 receptors) which facilitates receptor activation .
  2. Signal Transduction: Upon binding, quinelorane activates G-protein signaling pathways that lead to downstream effects such as modulation of neurotransmitter release and neuronal excitability.

Preclinical studies have demonstrated that quinelorane influences behaviors associated with dopamine signaling, including sexual response and yawning behavior in animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Quinelorane hydrochloride is typically presented as an off-white crystalline solid.
  • Solubility: It is soluble in organic solvents like methanol and dichloromethane but less soluble in water without forming a salt.

Chemical Properties

  • Stability: The compound remains stable under standard laboratory conditions but should be stored desiccated at room temperature to prevent degradation.
  • Reactivity: Quinelorane can undergo typical reactions associated with amines, including acylation and alkylation .
Applications

Scientific Uses

Quinelorane hydrochloride has several applications in scientific research:

  1. Neuroscience Research: It is used to study dopamine receptor signaling pathways, particularly in models of Parkinson's disease and other neurological disorders.
  2. Pharmacological Studies: Researchers investigate its effects on behaviors influenced by dopamine, such as reward-seeking behavior and motor control.
  3. Therapeutic Potential: Due to its agonistic properties at dopamine receptors, quinelorane is explored for potential treatments targeting mood disorders and anxiety-related conditions .
Introduction to Quinelorane Hydrochloride in Dopaminergic Research

Quinelorane hydrochloride [(5aR,9aR)-5,5a,6,7,8,9,9a,10-Octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride] is a potent dopamine receptor agonist with high selectivity for D2-like receptor subtypes. This compound, initially designated LY 163502 during development, emerged as a pivotal pharmacological tool for dissecting dopamine receptor functionality due to its exceptional binding specificity (Ki = 3.4 nM at D3; 5.7 nM at D2) and absence of significant activity at D1-like receptors [1]. Its development marked a critical transition from non-selective ergoline-derived agonists toward targeted ligands capable of distinguishing between closely related receptor subtypes, thereby enabling sophisticated exploration of dopaminergic pathways in motor control, neuroendocrine regulation, and behavioral paradigms [9].

Historical Development and Discovery of Quinelorane Hydrochloride

Quinelorane was synthesized and characterized in the late 1980s by Eli Lilly and Company as part of efforts to develop selective dopaminergic agonists for neurological disorders [1]. Early preclinical studies demonstrated its unprecedented receptor selectivity profile. Unlike earlier ergot-derived agonists (e.g., bromocriptine) exhibiting activity at serotonergic, adrenergic, and multiple dopamine receptor subtypes, quinelorane exhibited ≥100-fold selectivity for D2 and D3 over D1 receptors and negligible affinity for non-dopaminergic targets [2] [4]. This pharmacological purity established it as a reference agonist for defining D2/D3 functions.

A landmark 1989 publication by Foreman et al. systematically characterized its in vitro and in vivo profile. Key findings included:

  • Suppression of K⁺-evoked dopamine release from striatal slices (IC₅₀ = 3 nM)
  • Dose-dependent reduction of serum prolactin (MED = 10 μg/kg i.p.)
  • Induction of contralateral rotation in 6-OHDA-lesioned rats (ED₅₀ < 100 μg/kg) [2]

These properties cemented its utility for studying basal ganglia function and receptor supersensitivity mechanisms. Subsequent research leveraged its selectivity to map D2 vs. D3 contributions using functional neuroimaging and genetic models, revealing nuanced roles in motor circuits and limbic areas [4] [10].

Table 1: Key Milestones in Quinelorane Research

YearMilestoneSignificanceReference
1986First synthesis (LY 163502)Novel chemical scaffold for dopamine agonismTocris Compound Data
1989Comprehensive preclinical characterizationEstablished D2/D3 selectivity & behavioral profileForeman et al.
1994Differentiation of D2 vs. D3 activationDemonstrated D2-specific GTPγS binding in striatumFunctional autoradiography studies
2001Clarification of rotational behavior mechanismConfirmed D2 mediation in 6-OHDA modelBrain Research
2008Role in sensorimotor gating elucidatedLinked ventral pallidal GABA to PPI disruptionPharmacol Biochem Behav

Role in Advancing Dopamine Receptor Agonist Pharmacodynamics

Quinelorane’s distinct pharmacodynamic properties revolutionized understanding of agonist efficacy and signaling bias at D2-like receptors:

Receptor Binding and Functional Selectivity

  • Subtype-Specific Agonism: Quinelorane exhibits ≈2-fold higher affinity for D3 vs. D2 receptors, but its functional efficacy is context-dependent. In recombinant systems, it acts as a high-efficacy agonist at both D2 and D3 receptors in [³⁵S]GTPγS assays. However, in native tissue autoradiography, it preferentially stimulates D2-mediated G-protein activation in the striatum [4].
  • Signaling Bias: Unlike quinpirole, quinelorane demonstrates balanced activation of both Gαi/o-mediated inhibition of adenylyl cyclase and β-arrestin recruitment pathways. This balanced profile enabled researchers to dissect contributions of these pathways to behaviors like rotation and locomotor activation [4] [9].

Table 2: Receptor Binding and Functional Activity Profile

ParameterD2 ReceptorD3 ReceptorExperimental System
Ki (nM)5.73.4Radioligand binding ([³H]spiperone)
[³⁵S]GTPγS Eₘₐₓ (% vs DA)92%88%Recombinant cell lines
AC Inhibition IC₅₀ (nM)8.24.1Striatal membranes
β-arrestin Recruitment EC₅₀15.37.6BRET-based assays

Neurochemical and Behavioral Profiling

Quinelorane enabled critical insights into dopamine’s neuromodulatory roles:

  • Neurochemical Regulation: At low doses (1–10 μg/kg i.p.), it suppresses striatal dopamine metabolite levels (DOPAC, HVA) and inhibits acetylcholine release in the caudate nucleus, confirming D2 autoreceptor agonism [2]. Higher doses (30–100 μg/kg) reduce extracellular GABA in the ventral pallidum, linking D3 activation to limbic circuitry modulation [3].
  • Biphasic Motor Effects: A hallmark finding was its dose-dependent locomotor effects: low doses (3 μg/kg) induce hypolocomotion via presynaptic D2 autoreceptors, while higher doses (30 μg/kg) elicit hyperlocomotion via postsynaptic D2/D3 receptors. This biphasic pattern became a benchmark for evaluating novel agonists [10].
  • Sensorimotor Integration: Quinelorane disrupts prepulse inhibition (PPI) of startle (ED₅₀ = 0.003 mg/kg s.c.), a model of sensorimotor gating deficits. This effect correlated with reduced ventral pallidal GABA efflux, implicating mesolimbic D3 receptors in gating mechanisms [3].
  • Endocrine Modulation: Potent prolactin suppression (MED = 10 μg/kg) confirmed its pituitary D2 activity, while corticosterone elevation revealed hypothalamic-pituitary-adrenal axis modulation [2].

Molecular Mechanism Elucidation

  • Receptor Supersensitivity: In 6-OHDA-lesioned rats, quinelorane-induced rotation intensity increased 10-fold compared to intact animals. [³⁵S]GTPγS autoradiography revealed this correlated with enhanced D2-mediated G-protein activation in the denervated striatum, providing direct evidence for receptor supersensitivity at the signaling level [4].
  • Receptor Oligomerization Studies: Quinelorane’s differential effects on D2-D3 heterodimers vs. D2 homodimers helped establish that receptor dimerization alters agonist efficacy profiles. This advanced understanding of GPCR complexity in native tissues [9].

Quinelorane hydrochloride remains indispensable for in vitro and in vivo characterization of D2/D3 receptor function. Its legacy includes clarifying receptor reserve concepts, validating functional imaging techniques like pharmacological MRI [10], and providing a template for developing subtype-selective ligands. Future applications may exploit its pharmacological profile to probe receptor dynamics in neuropsychiatric disease models.

Key Compounds Mentioned:

  • Quinelorane hydrochloride
  • Bromocriptine
  • Quinpirole
  • 7-OH-DPAT
  • Raclopride
  • LY 163502 (developmental code)

Properties

CAS Number

97548-97-5

Product Name

Quinelorane hydrochloride

IUPAC Name

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;dihydrochloride

Molecular Formula

C14H24Cl2N4

Molecular Weight

319.3 g/mol

InChI

InChI=1S/C14H22N4.2ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);2*1H/t10-,13-;;/m1../s1

InChI Key

WDEMLQIGYYLRRX-OWVUFADGSA-N

SMILES

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

5,5a,6,7,8,9a,10-octahydro-6-propylpyrimido(4,5-g)quinolin-2-amine
LY 137157
LY 163502
LY 175877
LY-163502
quinelorane

Canonical SMILES

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N.Cl.Cl

Isomeric SMILES

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.